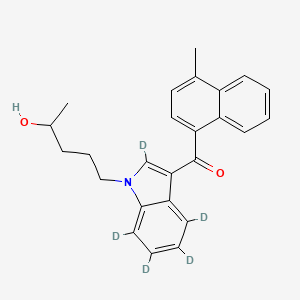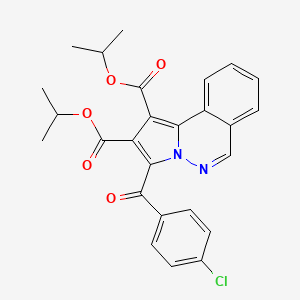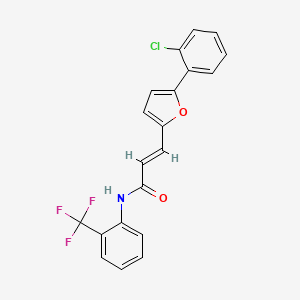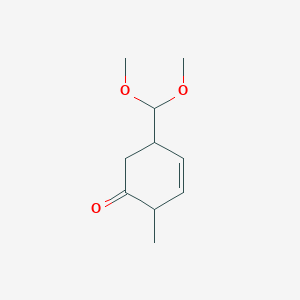
Etiracetam-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Etiracetam-d3 is a deuterium-labeled form of Etiracetam, a compound belonging to the racetam family. It is an acetylcholine agonist and a nootropic drug, which means it is used to enhance cognitive functions. This compound is primarily used in scientific research as a stable isotope-labeled compound to study metabolic pathways and other biochemical processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Etiracetam-d3 is synthesized by incorporating deuterium, a stable isotope of hydrogen, into the Etiracetam molecule. The synthesis involves the reaction of Etiracetam with deuterated reagents under specific conditions to replace hydrogen atoms with deuterium. The process typically includes steps such as deuterium exchange reactions and the use of deuterated solvents .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully controlled to maintain the integrity of the deuterium labeling. Advanced techniques such as preparative chromatography are used to separate and purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Etiracetam-d3 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of corresponding ketones or carboxylic acids, while reduction can yield alcohols or amines.
Applications De Recherche Scientifique
Etiracetam-d3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study the structure and dynamics of molecules.
Biology: Employed in metabolic studies to trace biochemical pathways and understand the metabolism of drugs.
Medicine: Used in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.
Industry: Utilized in the development of new drugs and the optimization of synthetic processes
Mécanisme D'action
The mechanism of action of Etiracetam-d3 is similar to that of its parent compound, Etiracetam. It acts as an acetylcholine agonist, enhancing the activity of acetylcholine in the brain. This leads to improved cognitive functions such as memory and learning. The molecular targets of this compound include synaptic vesicle protein 2A (SV2A), which plays a crucial role in neurotransmitter release .
Comparaison Avec Des Composés Similaires
Etiracetam-d3 is compared with other similar compounds in the racetam family, such as:
Levetiracetam: The S-enantiomer of Etiracetam, used as an antiepileptic drug.
Piracetam: Another nootropic drug with similar cognitive-enhancing effects.
Aniracetam: Known for its anxiolytic and cognitive-enhancing properties.
This compound is unique due to its deuterium labeling, which makes it particularly useful in research applications where stable isotopes are required .
Propriétés
Formule moléculaire |
C8H14N2O2 |
|---|---|
Poids moléculaire |
173.23 g/mol |
Nom IUPAC |
4,4,4-trideuterio-2-(2-oxopyrrolidin-1-yl)butanamide |
InChI |
InChI=1S/C8H14N2O2/c1-2-6(8(9)12)10-5-3-4-7(10)11/h6H,2-5H2,1H3,(H2,9,12)/i1D3 |
Clé InChI |
HPHUVLMMVZITSG-FIBGUPNXSA-N |
SMILES isomérique |
[2H]C([2H])([2H])CC(C(=O)N)N1CCCC1=O |
SMILES canonique |
CCC(C(=O)N)N1CCCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N,N-Diethyl-4[(2,4-dinitrophenyl)azo]aniline](/img/structure/B11939029.png)







